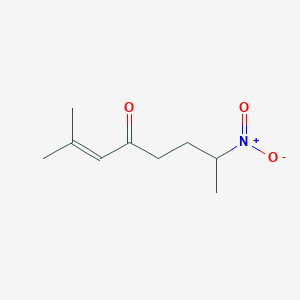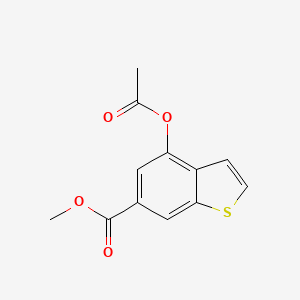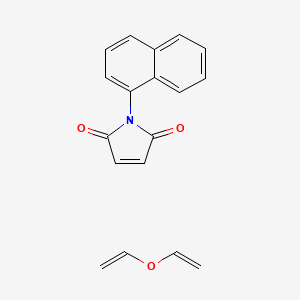
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is a compound with a unique structure that combines the properties of ethenoxyethene and 1-naphthalen-1-ylpyrrole-2,5-dione. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (III) chloride, O-substituted carbamates, and various amines and sulfonamines. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted pyrroles .
Scientific Research Applications
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the naphthyl group.
1-(Naphthalen-2-yl)-1H-pyrrole: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
29465-99-4 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H9NO2.C4H6O/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12;1-3-5-4-2/h1-9H;3-4H,1-2H2 |
InChI Key |
CUHJKYWAUROSOL-UHFFFAOYSA-N |
Canonical SMILES |
C=COC=C.C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




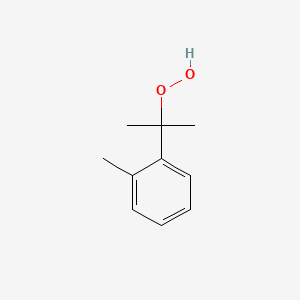
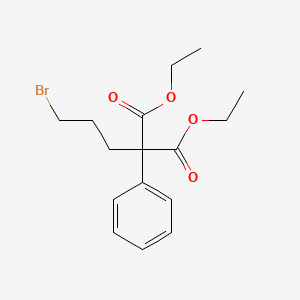
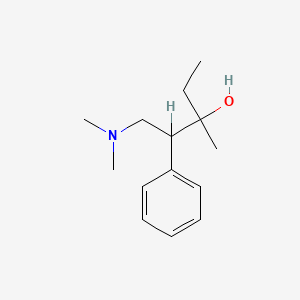
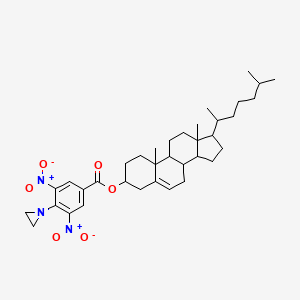
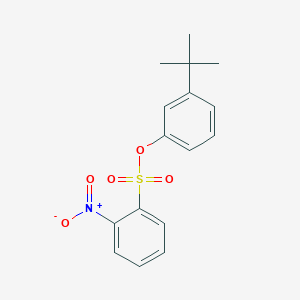
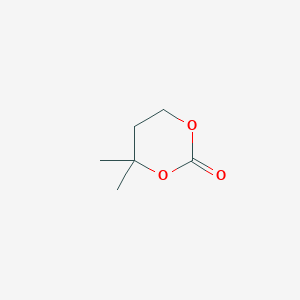
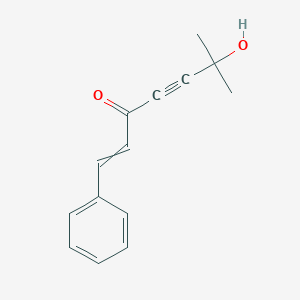
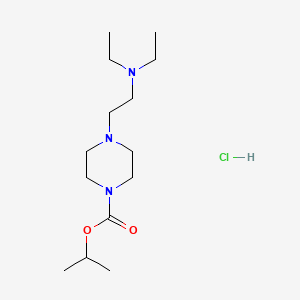
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
